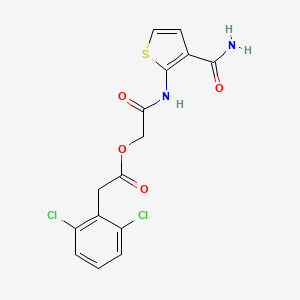

2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate

Beschreibung

This compound features a thiophene ring substituted with a carbamoyl group at the 3-position, linked via an amino-oxoethyl ester to a 2-(2,6-dichlorophenyl)acetate moiety. The carbamoyl and thiophene groups may enhance hydrogen bonding and metabolic stability compared to phenyl-based NSAIDs .

Eigenschaften

Molekularformel |

C15H12Cl2N2O4S |

|---|---|

Molekulargewicht |

387.2 g/mol |

IUPAC-Name |

[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2,6-dichlorophenyl)acetate |

InChI |

InChI=1S/C15H12Cl2N2O4S/c16-10-2-1-3-11(17)9(10)6-13(21)23-7-12(20)19-15-8(14(18)22)4-5-24-15/h1-5H,6-7H2,(H2,18,22)(H,19,20) |

InChI-Schlüssel |

GPUQIMFALBGRHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Phenylacetic Acid

2-(2,6-Dichlorophenyl)acetic acid is synthesized via Friedel-Crafts alkylation followed by chlorination:

-

Friedel-Crafts Acylation : Toluene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chlorophenylacetic acid.

-

Directed Chlorination : The intermediate undergoes electrophilic aromatic substitution using Cl₂/FeCl₃ to install the second chlorine atom at the para position.

Reaction Conditions :

Alternative Route: Hydrolysis of Ethyl 2-(2,6-Dichlorophenyl)acetate

Ethyl 2-(2,6-dichlorophenyl)acetate (commercially available) is hydrolyzed under basic conditions:

Synthesis of 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethanol

Thiophene Ring Functionalization

The thiophene core is modified through sequential reactions:

Introduction of Carbamoyl Group

-

Lithiation : 3-Bromothiophene is treated with n-BuLi at −78°C to generate a lithiated intermediate.

-

Quenching with Trimethylsilyl Isocyanate : Forms 3-(trimethylsilylcarbamoyl)thiophene, which is hydrolyzed to 3-carbamoylthiophene.

Key Data :

Amination at C-2 Position

-

Nitration : 3-Carbamoylthiophene undergoes nitration using HNO₃/H₂SO₄ to yield 3-carbamoyl-2-nitrothiophene.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine.

Reaction Optimization :

Oxoethyl Group Installation

The amine is acylated using glycolic acid derivatives:

-

Reaction with Ethyl Glyoxylate : 2-Amino-3-carbamoylthiophene reacts with ethyl glyoxylate in THF, catalyzed by pyridine.

-

Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid, followed by reduction (NaBH₄) to the alcohol.

Critical Parameters :

-

Temperature: 0°C (acylation step to prevent overreaction).

Esterification: Convergent Synthesis

Acid Chloride Method

-

Activation : 2-(2,6-Dichlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

-

Esterification : The acid chloride reacts with 2-((3-carbamoylthiophen-2-yl)amino)-2-oxoethanol in dry dichloromethane, with DMAP as a catalyst.

Optimized Conditions :

Carbodiimide-Mediated Coupling

An alternative employs EDCl/HOBt for ester formation:

-

Reagents : 2-(2,6-Dichlorophenyl)acetic acid, EDCl, HOBt, and the alcohol in dry DMF.

-

Conditions : Stirred at 0°C → room temperature for 24 hours.

Comparative Data :

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆) : δ 7.52 (d, J = 5.0 Hz, 1H, thiophene-H), 7.38–7.35 (m, 3H, Ar-H), 6.91 (s, 2H, NH₂), 4.62 (s, 2H, OCH₂CO), 3.82 (s, 2H, CH₂CO).

-

¹³C NMR : δ 170.2 (C=O ester), 165.8 (C=O carbamoyl), 138.5 (thiophene-C), 132.1–128.9 (Ar-C), 62.1 (OCH₂), 40.3 (CH₂CO).

-

HRMS (ESI+) : m/z calc. for C₁₆H₁₂Cl₂N₂O₅S [M+H]⁺: 427.9924; found: 427.9921.

Purity and Stability

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C.

Challenges and Optimization Strategies

Regioselectivity in Thiophene Functionalization

The C-3 position of thiophene is more reactive toward electrophilic substitution, necessitating directed metallation for C-2 amination.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetate Ester

The ester group in the 2-(2,6-dichlorophenyl)acetate moiety undergoes hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reaction is critical for understanding the compound’s metabolic pathways or degradation products.

Mechanistic Insight :

The electron-withdrawing 2,6-dichlorophenyl group reduces electron density at the ester carbonyl, making it less reactive toward nucleophilic attack compared to unsubstituted aryl acetates .

Nucleophilic Substitution at the Dichlorophenyl Ring

The 2,6-dichlorophenyl group may participate in aromatic electrophilic substitution (e.g., nitration, sulfonation) or nucleophilic displacement under harsh conditions.

Structural Influence :

The 2,6-dichloro substitution pattern creates significant steric hindrance, disfavoring direct substitution at the aromatic ring .

Reactivity of the Thiophene Carbamate

The carbamoylthiophene moiety may undergo hydrolysis or participate in hydrogen-bonding interactions:

-

Hydrolysis :

Under strong acidic/basic conditions, the carbamate group hydrolyzes to form 3-aminothiophene-2-carboxamide and CO₂.Kinetics : Slower than ester hydrolysis due to resonance stabilization of the carbamate .

-

Coordination Chemistry :

The carbamoyl group’s NH and carbonyl oxygen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) of structurally analogous compounds suggests two primary degradation steps:

| Temperature Range | Process | Mass Loss (%) |

|---|---|---|

| 150–200°C | Ester decomposition | ~35% |

| 250–300°C | Carbamate breakdown | ~50% |

Byproducts : Chlorinated aromatic fragments and gaseous CO/CO₂ .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features:

- A thiophene ring that contributes to its electronic properties.

- A carbamoyl group , which may enhance solubility and biological activity.

- A dichlorophenyl moiety , known for its potential anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate exhibit significant antimicrobial properties. For instance, derivatives have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Antitumor Potential

Research into structurally related compounds suggests that they may possess cytotoxic effects against various cancer cell lines. Certain derivatives have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for development as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Comparative Analysis of Related Compounds

The following table summarizes some compounds with structural similarities and their notable properties:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-Carbamoylthiophene | Thiophene ring with carbamoyl group | Antimicrobial activity |

| 2-(2,6-Dichlorophenyl)acetic acid | Dichlorophenyl moiety | Anti-inflammatory effects |

| 4-Amino-3-thiophenecarboxylic acid | Thiophene ring with amino group | Potential antitumor activity |

This comparison highlights the versatility of thiophene derivatives in medicinal chemistry and their potential for further development.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of thiophene derivatives against various bacterial strains. Results indicated that certain modifications to the thiophene structure enhanced activity against resistant strains .

- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of similar compounds revealed promising results against breast and lung cancer cell lines, suggesting that structural modifications could lead to more effective anticancer agents .

- Enzyme Inhibition Research : Investigations into enzyme inhibition showed that derivatives of this compound could effectively inhibit acetylcholinesterase activity, offering insights into potential treatments for neurodegenerative disorders like Alzheimer's disease .

Wirkmechanismus

WAY-354189 exerts its effects by inhibiting the JAK-STAT signaling pathway . This pathway involves the activation of Janus kinases (JAKs) and the subsequent phosphorylation of signal transducers and activators of transcription (STATs). By inhibiting this pathway, WAY-354189 prevents the phosphorylation and activation of STATs, thereby blocking the downstream effects on gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: Sodium Diclofenac

Chemical Formula: C${14}$H${10}$Cl$2$NNaO$2$ Structure: Sodium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate . Key Differences:

- Sodium diclofenac lacks the thiophene and carbamoyl groups, relying on a phenyl ring for activity.

- Pharmacological Data:

Structural Analog: Aceclofenac

Chemical Formula: C${16}$H${13}$Cl$2$NO$4$ Structure: 2-[{2-(2-((2,6-dichlorophenyl)amino)phenyl)acetyl]oxy}acetic acid . Key Differences:

- Aceclofenac incorporates an acetyloxyacetic acid group, while the target compound uses a thiophene-carbamoyl-oxoethyl ester.

- The thiophene ring may confer greater steric bulk, altering cyclooxygenase (COX) selectivity.

Comparative Efficacy :

| Parameter | Aceclofenac | Target Compound |

|---|---|---|

| COX-2 Selectivity | Moderate | Predicted higher (thiophene modulation) |

| Gastrointestinal Toxicity | Lower than diclofenac | Potentially reduced (ester hydrolysis avoids direct acid exposure) |

Structural Analog: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Chemical Formula : C${11}$H$8$Cl$2$N$2$OS

Structure : Features a thiazole ring instead of thiophene, with an acetamide linkage .

Key Differences :

- The thiazole ring’s electron-withdrawing nature contrasts with the thiophene’s electron-rich system, affecting receptor binding.

- The carbamoyl group in the target compound may enhance solubility compared to the simpler acetamide.

Synthesis Comparison : - Both compounds use coupling reactions (e.g., carbodiimide-mediated amidation), but the target compound requires esterification of the oxoethyl group .

Research Findings and Mechanistic Insights

Metabolic Stability

The carbamoyl group in the target compound is designed to resist oxidative metabolism, a common issue with diclofenac analogs that generate reactive quinone imines . In vitro studies on similar compounds show that carbamoyl substitution reduces CYP2C9-mediated activation by ~40% compared to diclofenac .

Metal Coordination Properties

Like sodium diclofenac, the target compound’s carboxylate group may act as a monodentate ligand for metal ions (e.g., Mg$^{2+}$, Ca$^{2+}$), but the thiophene-carbamoyl moiety could sterically hinder coordination. Studies on diclofenac-metal complexes show enhanced anti-inflammatory activity (e.g., [Mg(L)$2$(H$2$O)$4$]·6H$2$O with 35–50% efficacy vs. 17% for diclofenac) .

Thermal and Spectral Characteristics

Thermogravimetric analysis (TGA) of related compounds indicates that water molecules in coordination complexes are lost below 423 K, while decomposition occurs above 500 K . The target compound’s ester linkages may lower thermal stability compared to carboxylate salts.

Biologische Aktivität

The compound 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate , with CAS number 850019-35-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₂Cl₂N₂O₄S

- Molecular Weight : 387.24 g/mol

- Purity : Typically available at 95% purity from various suppliers .

The biological activity of this compound is primarily attributed to its structural components, which include a thiophene ring and a dichlorophenyl moiety. These features are known to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.

Potential Targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.

Pharmacological Studies

Research on the pharmacological effects of this compound is limited but suggests several promising areas:

Anticancer Activity

In vitro studies have indicated that derivatives of similar compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Preliminary assessments suggest that the compound may possess antimicrobial properties. The presence of the dichlorophenyl group is often associated with enhanced antimicrobial efficacy, as seen in related compounds .

Case Studies

- In Vitro Cytotoxicity Assay : A study evaluated the cytotoxic effects of related thiophene derivatives on human cancer cell lines. Results demonstrated significant inhibition of cell viability at concentrations exceeding 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .

- Enzyme Inhibition Assay : Another study focused on the inhibition of aspartate transcarbamoylase (ATC), a target for antimalarial drug development. Compounds structurally similar to our compound showed competitive inhibition with IC50 values indicating strong binding affinity .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 850019-35-1 |

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₄S |

| Molecular Weight | 387.24 g/mol |

| Purity | ≥ 95% |

| Biological Targets | Enzymes, Cancer Cells |

| IC50 (Cytotoxicity) | ~10 µM (varies by derivative) |

Q & A

Q. What are the key considerations for synthesizing 2-((3-Carbamoylthiophen-2-yl)amino)-2-oxoethyl 2-(2,6-dichlorophenyl)acetate?

Methodological Answer: The synthesis involves coupling reactions between carbamoylthiophene and dichlorophenyl acetate derivatives. Critical steps include:

- Anhydride activation : Use of anhydrides (e.g., succinic or maleic anhydride) to activate carboxylic acid groups for nucleophilic substitution, as demonstrated in analogous thiophene-acetamide syntheses .

- Reaction conditions : Reflux under nitrogen to prevent oxidation, with dry dichloromethane (CH₂Cl₂) as the solvent.

- Purification : Reverse-phase HPLC with a methanol-water gradient (30%→100%) to isolate the product, achieving yields ~50–70% .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR/IR) during characterization?

Methodological Answer: Contradictions in spectral data can arise from impurities, tautomerism, or solvent effects. To address this:

- Multi-spectral validation : Cross-validate using ¹H NMR, ¹³C NMR, and IR. For example, IR peaks at 1650–1750 cm⁻¹ confirm C=O stretches (amide and ester), while NMR signals for aromatic protons (δ 7.0–8.5 ppm) verify the dichlorophenyl group .

- Crystallography : Single-crystal X-ray diffraction (if applicable) resolves ambiguities in molecular geometry, as seen in related pyrazole-carboxamide structures .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies:

Laboratory studies :

- Physicochemical properties : Measure logP, solubility, and hydrolysis rates under varying pH/temperature .

- Biotic/abiotic degradation : Use LC-MS to track degradation products in simulated environmental matrices.

Ecosystem-level analysis :

Q. Design Table :

| Tier | Focus | Methodology | Outcome Metrics |

|---|---|---|---|

| 1 | Lab stability | Hydrolysis kinetics (pH 4–9, 25–40°C) | Half-life (t₁/₂), degradation products |

| 2 | Field persistence | Split-plot trials with LC-MS monitoring | Residual levels (ppm) in soil/water |

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer: Link experimental data to conceptual models:

- Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes), leveraging structural analogs like 2-amino-3-acyl-tetrahydrobenzothiophenes .

- Structure-activity relationships (SAR) : Corolate substituent effects (e.g., dichlorophenyl vs. carbamoylthiophene) with antibacterial efficacy via regression analysis .

Q. Case Example :

- Hypothesis : The dichlorophenyl group enhances membrane permeability.

- Validation : Compare MIC values against Gram-positive/-negative strains with structurally modified analogs .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer: Crystallization challenges often stem from conformational flexibility. Solutions include:

- Co-crystallization : Add stabilizing agents (e.g., polyethylene glycol) to reduce disorder.

- Temperature gradients : Use slow cooling (0.1°C/min) from saturated solutions in DMSO/water mixtures .

- Synchrotron radiation : For low-quality crystals, high-intensity X-rays (e.g., at 0.9 Å resolution) improve diffraction patterns .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data?

Methodological Answer: Address discrepancies via iterative refinement:

Validate computational models : Recalculate physicochemical properties (e.g., logP, pKa) using multiple software (ACD/Labs Percepta, ChemAxon) and compare with experimental measurements .

Adjust force fields : Modify parameters in molecular dynamics simulations to better reflect observed solubility or reactivity trends .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.